molecular formula C15H16O5 B1670609 Dihydromethysticin CAS No. 19902-91-1

Dihydromethysticin

Cat. No. B1670609
CAS RN: 19902-91-1
M. Wt: 276.28 g/mol
InChI Key: RSIWXFIBHXYNFM-NSHDSACASA-N
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Description

Dihydromethysticin is one of the six major kavalactones found in the kava plant .


Synthesis Analysis

A stable isotope dilution tandem mass spectrometry method has been developed for major kavalactones including dihydromethysticin . A deuterium-labeled dihydromethysticin was synthesized following published procedures with slight modifications .


Molecular Structure Analysis

Dihydromethysticin has a molecular formula of C15H16O5 and a molecular weight of 276.28 g/mol . It has a structure that can be represented as a 2D Mol file .


Chemical Reactions Analysis

In vitro, dihydromethysticin possesses analgesic, anticonvulsant, and anxiolytic effects .


Physical And Chemical Properties Analysis

Dihydromethysticin has a density of 1.3±0.1 g/cm3, a boiling point of 476.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 74.0±3.0 kJ/mol and a flash point of 214.1±28.8 °C .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolism in Liver Microsomes and Hepatocytes: Dihydromethysticin undergoes metabolic processes including demethylenation, oxidation, hydroxylation, glucuronidation, glutathionylation, and methylation. This in vitro study provides essential data for understanding the disposition of dihydromethysticin in the body (Cheng et al., 2022).

Cancer Research

  • Anticancer Effects in Osteosarcoma Cells: Dihydromethysticin kavalactone induces apoptosis in human osteosarcoma cells by disrupting mitochondrial membrane potential and modulating the PI3K/Akt pathway (Dai et al., 2015).
  • Effects on Colorectal Cancer: This compound inhibits proliferation, migration, and invasion of colon cancer cells, promoting apoptosis and cell cycle arrest, potentially via the NLRC3/PI3K pathway (Pan et al., 2020).
  • Inhibition of Leukemia Cell Proliferation: Demonstrates anti-cancer properties against HL-60 leukemia cells, affecting cell cycle phases and inhibiting cell migration and invasion (Xiao et al., 2021).

Neurological Effects

  • Impact on Hippocampus: Studies have shown that dihydromethysticin reduces the frequency of field potential changes in the hippocampus, indicating potential neurological impacts (Walden et al., 1997).

Chemoprevention

  • Prevention of Lung Tumorigenesis: Dihydromethysticin shows promise as a lung cancer chemopreventive agent. It inhibits the formation of carcinogenic DNA adducts and lung adenoma in A/J mice when administered before exposure to tobacco carcinogens (Puppala et al., 2017).

Pharmacological Actions

  • Induction of CYP3A23: Dihydromethysticin is known to significantly induce the expression of CYP3A23, a liver enzyme important for drug metabolism (Ma et al., 2004).

Neuroprotection

  • Protection Against Ischemic Brain Damage: Kava extracts containing dihydromethysticin have demonstrated neuroprotective activity against ischemic brain damage in rodents, suggesting potential applications in brain health and neuroprotection (Backhauß & Krieglstein, 1992).

Chemoprevention (continued)

  • Lung Cancer Prevention: DHM (Dihydromethysticin) has been shown to effectively prevent lung tumorigenesis in A/J mice when orally dosed ahead of the tobacco carcinogen NNK, highlighting its potential as a chemopreventive agent against lung cancer (Hu et al., 2020).

Miscellaneous Studies

  • Influence on Enzymes and Receptors: Dihydromethysticin and related kavalactones have been studied for their effects on various enzymes and receptors, including those in the liver and brain, providing insights into their broader pharmacological actions and potential therapeutic uses (Boonen & Häberlein, 1998).

Safety And Hazards

Dihydromethysticin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWXFIBHXYNFM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314143
Record name (+)-Dihydromethysticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydromethysticin

CAS RN

19902-91-1
Record name (+)-Dihydromethysticin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19902-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydromethysticin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydromethysticin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159
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Record name (+)-Dihydromethysticin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROMETHYSTICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
Y Ma, K Sachdeva, J Liu, M Ford, D Yang… - Drug metabolism and …, 2004 - ASPET
… if dihydromethysticin, desmethoxyyangonin, or both were excluded from the mixtures. Interestingly, regardless of whether dihydromethysticin … inductive activity of dihydromethysticin and …
Number of citations: 41 dmd.aspetjournals.org
JQ Dai, YG Huang, AN He - International journal of clinical and …, 2015 - ncbi.nlm.nih.gov
… and apoptotic effects of dihydromethysticin kavalactone against human … Apoptosis induction by dihydromethysticin was … We also evaluated the effect of dihydromethysticin on PI3K/Akt …
Number of citations: 19 www.ncbi.nlm.nih.gov
Y Li, H Mei, Q Wu, S Zhang, JL Fang… - Toxicological …, 2011 - academic.oup.com
… and 7,8-dihydromethysticin compared with the … ,8-dihydromethysticin were able to activate the AhR signaling pathway. Moreover, kava extract-, methysticin-, and 7,8-dihydromethysticin-…
Number of citations: 36 academic.oup.com
Y Xiao, T Deng, L Jiang, D Wang - Acta Pharmaceutica, 2021 - hrcak.srce.hr
The main focus of this research work was to study the anticancer properties of 7, 8-dihydromethysticin against HL-60 leukemia cells. Investigations were also performed to check its …
Number of citations: 1 hrcak.srce.hr
H Pan, F Liu, J Wang, M Zhao, D Wang… - Molecular …, 2020 - Wiley Online Library
Dihydromethysticin (DHM), a natural compound derived from Kava, has been reported to be effective against mental disorders and some malignant tumors. However, little is known …
Number of citations: 12 onlinelibrary.wiley.com
C Cheng, S Zhao, YL Gu, J Pang… - Journal of Separation …, 2022 - Wiley Online Library
… The in vitro incubation was performed by incubating dihydromethysticin with rat, monkey … of dihydromethysticin. This study provides in vitro metabolism data of dihydromethysticin, which …
Q Hu, P Corral, SC Narayanapillai… - Chemical research in …, 2020 - ACS Publications
Our early studies demonstrated an impressive chemopreventive efficacy of dihydromethysticin (DHM), unique in kava, against tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-…
Number of citations: 11 pubs.acs.org
J Walden, J Von Wegerer, U Winter… - Progress in neuro …, 1997 - europepmc.org
1. The kava-pyrones kawain and dihydromethysticin are constituents of Piper methysticum which exert anticonvulsant, analgesic and anxiolytic properties. 2. In the present study the …
Number of citations: 68 europepmc.org
SC Narayanapillai, P Leitzman… - Chemical research in …, 2014 - ACS Publications
Anxiolytic kava products have been associated with rare but severe hepatotoxicity in humans. This adverse potential has never been captured in animal models, and the responsible …
Number of citations: 40 pubs.acs.org
SC Narayanapillai, S Balbo, P Leitzman… - …, 2014 - academic.oup.com
We have previously shown that kava and its flavokavain-free Fraction B completely blocked 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced lung tumorigenesis in A/J …
Number of citations: 39 academic.oup.com

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